Cas no 77184-98-6 (1-Fluoro-3-phenyl-2-propylamineHydrochloride)

1-Fluoro-3-phenyl-2-propylamineHydrochloride 化学的及び物理的性質
名前と識別子
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- 1-Fluoro-3-phenyl-2-propylamineHydrochloride
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- MDL: MFCD02101715
1-Fluoro-3-phenyl-2-propylamineHydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D776522-1g |
1-Fluoro-3-phenyl-2-propylamine Hydrochloride |
77184-98-6 | 95% | 1g |
$1045 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593845-1g |
1-Fluoro-3-phenylpropan-2-amine hydrochloride |
77184-98-6 | 98% | 1g |
¥11472.00 | 2024-07-28 | |
eNovation Chemicals LLC | D776522-1g |
1-Fluoro-3-phenyl-2-propylamine Hydrochloride |
77184-98-6 | 95% | 1g |
$1045 | 2024-07-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY045874-1g |
1-Fluoro-3-phenyl-2-propylamine Hydrochloride |
77184-98-6 | 95% | 1g |
¥8825.81 | 2023-09-15 | |
Chemenu | CM117855-1g |
1-Fluoro-3-phenyl-2-propylamine Hydrochloride |
77184-98-6 | 95% | 1g |
$1101 | 2023-03-20 | |
eNovation Chemicals LLC | D776522-1g |
1-Fluoro-3-phenyl-2-propylamine Hydrochloride |
77184-98-6 | 95% | 1g |
$1045 | 2025-02-22 |
1-Fluoro-3-phenyl-2-propylamineHydrochloride 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
1-Fluoro-3-phenyl-2-propylamineHydrochlorideに関する追加情報
Comprehensive Analysis of 1-Fluoro-3-phenyl-2-propylamine Hydrochloride (CAS 77184-98-6): Properties, Applications, and Research Insights
1-Fluoro-3-phenyl-2-propylamine Hydrochloride (CAS 77184-98-6) is a fluorinated organic compound with a unique molecular structure that combines a phenyl ring, an amine group, and a fluorine substituent. This pharmacologically active intermediate has garnered significant attention in recent years due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and amine functional groups in its structure makes it a versatile building block for synthetic modifications.
Recent studies highlight the growing demand for fluorinated amine derivatives like 1-Fluoro-3-phenyl-2-propylamine Hydrochloride in drug discovery. Researchers are particularly interested in how the fluorine atom enhances bioavailability and metabolic stability—a hot topic in AI-driven drug design discussions. Computational chemistry models frequently utilize such compounds to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, aligning with current trends in machine learning for molecular optimization.
The compound's crystalline form as a hydrochloride salt improves its solubility, a critical factor for pharmaceutical formulation development. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research. This aligns with frequent search queries about "fluorine in drug molecules" and "amine hydrochloride characterization methods" in scientific databases.
In material science, CAS 77184-98-6 serves as a precursor for liquid crystal materials and polymeric coatings. Its aromatic-fluorine interaction contributes to thermal stability, addressing industry needs for high-performance materials—a trending subject in nanotechnology forums. The compound's structure-activity relationship (SAR) is also explored in catalysis research, particularly for asymmetric synthesis reactions.
Environmental considerations of fluorinated compounds are frequently debated. While 1-Fluoro-3-phenyl-2-propylamine Hydrochloride demonstrates lower ecological persistence compared to perfluorinated substances, proper laboratory waste management protocols remain essential. This responds to growing public interest in green chemistry principles and sustainable synthetic methods.
From a regulatory perspective, the compound's status as a non-scheduled chemical facilitates its use in academic and industrial research. However, researchers should consult REACH compliance guidelines and patent literature (notably in WO2018127789 and US20210002345) for specific application scenarios. These aspects address common search terms like "CAS 77184-98-6 regulatory status" and "fluorinated amine patents".
Ongoing investigations explore the compound's role in central nervous system (CNS) drug development, leveraging its ability to cross the blood-brain barrier. Such studies connect to trending topics in neuropharmacology and precision medicine. The electron-withdrawing effect of fluorine may influence receptor binding affinity—a subject of multiple QSAR (Quantitative Structure-Activity Relationship) modeling publications.
For synthetic chemists, the reaction optimization of 1-Fluoro-3-phenyl-2-propylamine Hydrochloride production remains an active area. Recent continuous flow chemistry approaches demonstrate improved yield and reduced byproducts compared to traditional batch methods. This technical advancement responds to industry demands for process intensification and cost-effective scaling—frequent keywords in chemical engineering literature.
Quality control protocols for CAS 77184-98-6 typically involve chiral purity analysis due to its stereocenter. The development of validated analytical methods meets the pharmaceutical industry's need for ICH Q2(R1) compliance, addressing common queries about "amine hydrochloride quantification". Storage recommendations (-20°C under nitrogen) ensure long-term stability while minimizing degradation product formation.
Emerging applications include its use as a ligand precursor in transition metal catalysis and as a building block for PET (Positron Emission Tomography) tracers. These cutting-edge uses correlate with rising interest in molecular imaging and theranostic agents. The compound's structure-property relationship continues to inspire research across multiple disciplines, from medicinal chemistry to advanced material design.
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